3,4-Diphenylfuran-2,5-dicarboxylic acid
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Overview
Description
3,4-Diphenylfuran-2,5-dicarboxylic acid is an organic compound belonging to the class of diphenylfurans It consists of a furan ring substituted with phenyl groups at the 3 and 4 positions and carboxylic acid groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylfuran-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-diphenylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylfuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or alkylated compounds
Scientific Research Applications
3,4-Diphenylfuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is investigated for its potential use in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenylfuran-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenylfuran: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
Furan-2,5-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical and physical properties.
3,4-Dihydroxy-furan-2,5-dicarboxylic acid:
Uniqueness
3,4-Diphenylfuran-2,5-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural properties make it a valuable compound for research in various scientific fields.
Properties
CAS No. |
54607-68-0 |
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Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3,4-diphenylfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
LDDZEUQIOUSVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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